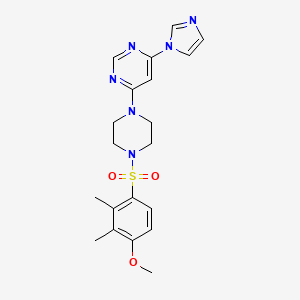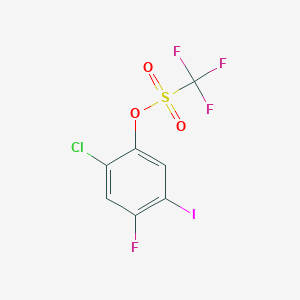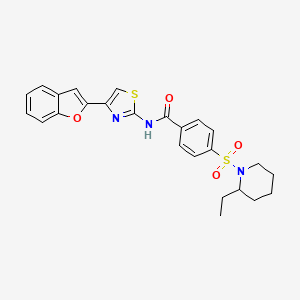![molecular formula C18H17N3O5S B2770147 1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1207006-11-8](/img/structure/B2770147.png)
1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to the scientific community.
科学的研究の応用
Antioxidant Applications
Research has shown that derivatives of coumarin substituted with heterocyclic compounds, similar in structural complexity to the specified compound, exhibit significant antioxidant activity. For example, a study demonstrated that a coumarin derivative displayed high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, compared to vitamin C as a standard antioxidant reaching 92% DPPH radical scavenging activity at the same concentration (Abd-Almonuim et al., 2020).
Catalytic Applications
The oxidative carbonylation of amino moieties to ureas, oxamides, 2-oxazolidinones, and benzoxazolones has been facilitated by certain catalysts, indicating the potential utility of related compounds in catalytic applications. This process allows the synthesis of high-value molecules from simple building blocks, hinting at the utility of compounds with similar structural features in catalysis (Mancuso et al., 2015).
Antimicrobial and Antiproliferative Properties
Schiff bases derived from 1,3,4-thiadiazole compounds, bearing resemblance in structural motifs, have been investigated for their biological activities, including antimicrobial and antiproliferative properties. Certain derivatives exhibited high DNA protective ability against oxidative stress and showed strong antimicrobial activity against specific bacterial strains. Moreover, some compounds displayed cytotoxicity on cancer cell lines, suggesting the potential of structurally related compounds in developing new antimicrobial and anticancer agents (Gür et al., 2020).
Electroluminescent and Electrochromic Materials
The synthesis and characterization of N,N'-dialkylated and N,N'-dibenzylated dipyridinium thiazolo[5,4-d]thiazole derivatives have revealed strong blue fluorescence and distinctive reversible electrochromism, suggesting the potential of similar compounds in the development of optoelectronic materials and sensors. These materials exhibit strong fluorescent emission properties, which can be suppressed upon reduction, making them attractive for multifunctional optoelectronic applications (Woodward et al., 2017).
Photodegradation and Environmental Stability
Studies on the photodegradation of certain 1,3,4-thiadiazole-urea herbicides have provided insights into the stability and environmental behavior of similar compounds. The photodegradation process, involving rearrangements and substitutions, informs on the chemical stability and potential environmental impacts of related compounds, which is crucial for developing sustainable chemical products (Moorman et al., 1985).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-23-12-4-3-10(5-13(12)24-2)8-19-17(22)21-18-20-11-6-14-15(26-9-25-14)7-16(11)27-18/h3-7H,8-9H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAQWKCJQXNBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

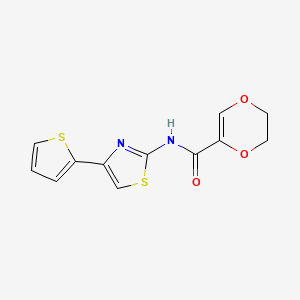
![N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2770068.png)

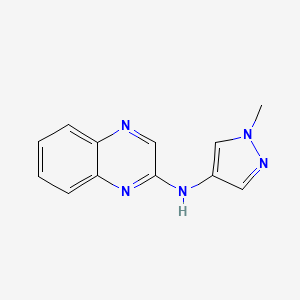
![N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2770073.png)
![[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride](/img/structure/B2770076.png)
![Ethyl 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770078.png)
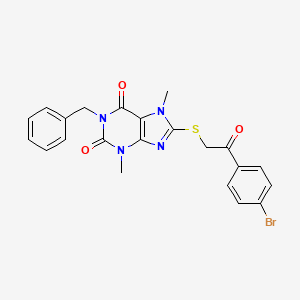
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2770081.png)
